Cas no 899948-37-9 (N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)

N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dichlorophenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Acetamide, N-(3,4-dichlorophenyl)-2-[(4-ethyl-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]-
- N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide
-
- インチ: 1S/C14H13Cl2N3O2S/c1-2-8-6-12(20)19-14(18-8)22-7-13(21)17-9-3-4-10(15)11(16)5-9/h3-6H,2,7H2,1H3,(H,17,21)(H,18,19,20)
- InChIKey: CPHNVXIXKKXTJG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Cl)C(Cl)=C1)(=O)CSC1NC(=O)C=C(CC)N=1
N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2716-0436-20μmol |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-30mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-50mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-5mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-15mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-1mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-3mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-10mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-2μmol |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2716-0436-100mg |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide |
899948-37-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide 関連文献
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamideに関する追加情報
Introduction to N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide (CAS No. 899948-37-9)
N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide, identified by its CAS number 899948-37-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of sulfanylacetamide derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 3,4-dichlorophenyl and 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl substituents, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide have been subjects of extensive research due to its promising pharmacological profile. Recent studies have highlighted the compound's potential in modulating various biological pathways, making it a valuable candidate for further investigation in drug discovery. The presence of the sulfanylacetamide moiety in the molecular structure suggests its ability to interact with biological targets in a manner that could lead to therapeutic effects.
In the context of contemporary pharmaceutical research, N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide has been studied for its potential role in combating various diseases. For instance, its structural analogs have shown efficacy in inhibiting enzymes and receptors involved in inflammatory responses and cancer progression. The dichlorophenyl group is particularly noteworthy for its ability to enhance binding affinity to certain biological targets, while the pyrimidinone core provides a scaffold for further chemical modifications to optimize pharmacokinetic properties.
The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may exert its effects through multiple pathways. The sulfanylacetamide moiety is known to participate in hydrogen bonding and hydrophobic interactions with biological targets, which could be crucial for its binding affinity and specificity. Additionally, the ethyl group at the 4-position of the pyrimidinone ring may influence the compound's solubility and metabolic stability, factors that are critical for drug development.
The synthesis of N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of key intermediates such as 3,4-dichlorobenzoyl chloride and 4ethylpyrimidine derivatives. These intermediates are then coupled using classical amide bond formation techniques or more advanced methods like solid-phase synthesis. The final step involves sulfanylation to introduce the sulfanylacetamide group, which is often achieved using appropriate sulfanylating agents under controlled conditions.
The purity and yield of N-(3,4-dichlorophenyl)-2-(4ethyl6 oxo1 6dihydropyrimidin 2 ylsulfanylacetamide) are critical parameters that determine its suitability for further pharmacological testing. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm the identity and purity of the compound. These methods provide detailed information about the molecular structure and chemical composition, ensuring that the synthesized material meets the required standards for subsequent studies.
In recent years, there has been growing interest in developing novel sulfanylacetamide derivatives as potential therapeutic agents. The structural diversity of these compounds allows for fine-tuning their biological activities by modifying various functional groups. For example, replacing the dichlorophenyl group with other aromatic rings or introducing additional substituents at different positions can significantly alter the pharmacological profile of N-(3 4 dichlorophenyl) 2 (4 ethyl 6 oxo 1 6 dihydropyrimidin 2 ylsulfanylacetamide). Such modifications are often guided by computational modeling and experimental screening to identify compounds with enhanced potency and reduced side effects.
The potential therapeutic applications of N-(3 4 dichlorophenyl) 2 (4 ethyl 6 oxo 1 6 dihydropyrimidin 2 ylsulfanylacetamide) are broad and include treatments for neurological disorders, infectious diseases, and cancer. Its ability to interact with multiple biological targets suggests that it may have multitargeted drug properties, which are increasingly sought after in modern medicine. Furthermore, its structural similarity to known drugs may facilitate rapid translation from preclinical studies to clinical trials.
Ethical considerations are paramount when conducting research involving pharmaceutical compounds like N-(N-(3, )
899948-37-9 (N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide) 関連製品
- 1849596-76-4(1-Amino-4-methoxyheptan-3-ol)
- 1804274-19-8(1-Bromo-1-(2-chloro-4-nitrophenyl)propan-2-one)
- 84325-18-8(4-Methylumbelliferyl b-D-Cellotrioside)
- 1374659-38-7(2,3-Difluoro-4-(difluoromethyl)pyridine)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 127813-33-6(2-(Pyrimidin-2-ylthio)phenylamine hydrochloride)
- 2138062-06-1(3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)
- 1215696-60-8(N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide hydrochloride)
- 872715-55-4(benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)



